molecular formula C8H7N3O5<br>(NO2)2 C6H2(CH3) CONH2<br>C8H7N3O5 B000635 Dinitolmide CAS No. 148-01-6

Dinitolmide

Cat. No.: B000635
CAS No.: 148-01-6
M. Wt: 225.16 g/mol
InChI Key: ZEFNOZRLAWVAQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Zoalene is synthesized through a nitration reaction of o-toluamide. The process involves the nitration of o-toluamide with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 3,5-dinitro-o-toluamide .

Industrial Production Methods: In industrial settings, the production of zoalene involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in stainless steel reactors with precise temperature and pressure control to optimize the nitration process .

Chemical Reactions Analysis

Types of Reactions: Zoalene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

Zoalene is unique among anticoccidial drugs due to its broad-spectrum activity and low toxicity. Similar compounds include:

Zoalene stands out due to its stability, minimal drug resistance, and effectiveness against multiple strains of Eimeria .

Properties

IUPAC Name

2-methyl-3,5-dinitrobenzamide
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InChI

InChI=1S/C8H7N3O5/c1-4-6(8(9)12)2-5(10(13)14)3-7(4)11(15)16/h2-3H,1H3,(H2,9,12)
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InChI Key

ZEFNOZRLAWVAQF-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N
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Molecular Formula

Record name DINITOLMIDE
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DSSTOX Substance ID

DTXSID6042521
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Molecular Weight

225.16 g/mol
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Physical Description

Yellowish, crystalline solid. Mp: 177 °C. Very slightly soluble in water. Soluble in acetone, acetonitrile, and dimethylformamide. Used as an anti-parasite drug for poultry. Store in a cool, ventilated place, away from acute fire hazards and easily oxidized materials., Yellowish, crystalline solid; [NIOSH], Solid, YELLOW CRYSTALLINE POWDER., Yellowish, crystalline solid.
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Solubility

Slight (NIOSH, 2023), Very slightly soluble in water; soluble in acetone, acetonitrile, and dimethyl formamide, Soluble in dioxane, 1 mg/mL, Solubility in water: poor, Slight
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Vapor Pressure

0.00000007 [mmHg], 6.78X10-8 mm Hg at 25 °C /Estimated/
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Color/Form

Crystals from dilute alcohol, Yellowish, crystalline solid, Yellowish solid or needles from aqueous ethanol

CAS No.

148-01-6
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Melting Point

351 °F (NIOSH, 2023), 181 °C, 351 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Dinitolmide exert its anticoccidial activity?

A: While the exact mechanism of action remains unclear, this compound is thought to interfere with electron transport in coccidian parasites. [] Research suggests that it might disrupt the parasite's metabolism by interfering with electron transfer reactions, ultimately inhibiting its growth and development. []

Q2: What are the downstream effects of this compound on coccidia?

A: this compound treatment can lead to various ultrastructural changes in coccidia. For instance, it can cause abnormalities in the wall-forming bodies of Eimeria maxima, hindering the formation of the oocyst wall, a crucial structure for parasite survival and transmission. [] It can also affect gametogony (sexual reproduction) and sporogony (oocyst development) in certain Eimeria species. []

Q3: What is the molecular formula and weight of this compound?

A: this compound (2-methyl-3,5-dinitrobenzamide) has the molecular formula C8H7N3O5 and a molecular weight of 225.16 g/mol. []

Q4: What challenges arise in the formulation and storage of this compound?

A: Research indicates that this compound can bind irreversibly to certain feed components, leading to poor recovery and challenges in accurately determining drug concentrations in medicated feeds. [] This binding can be influenced by factors like feed moisture content. []

Q5: Are there any specific strategies to improve the stability and delivery of this compound?

A: One strategy involves formulating this compound as a dry suspension using excipients like anhydrous glucose (filling agent), diatomite, polyvinylpyrrolidone, hydroxyethyl cellulose (suspending agents), and sodium citrate (flocculant). [] This approach aims to enhance the drug's dispersibility in water, facilitating administration through drinking water and improving transportation and storage. [] Another method explored the intercalation of this compound into Montmorillonite, a clay mineral, to enhance its efficacy against E. tenella infection in chickens. [, ]

Q6: Has resistance to this compound been observed in Eimeria species?

A: Yes, resistance to this compound has been observed in several Eimeria species, including E. acervulina, E. maxima, and E. tenella. [, , , , , , ] This highlights the ongoing challenge of drug resistance in coccidiosis control and the need for alternative treatment strategies.

Q7: What are the potential toxic effects of this compound?

A: this compound can cause toxicity in certain bird species, notably utility pigeons, leading to neurological disturbances and cerebellar lesions. [] These effects are attributed to the drug's impact on the Purkinje cells in the cerebellum. [] Overdosage or interactions with other substances can also contribute to toxicity. []

Q8: What analytical techniques are commonly employed for this compound detection and quantification?

A8: Several analytical methods have been developed for this compound analysis, including:

  • Spectrophotometry: This method involves extracting this compound from samples (e.g., feedstuffs) and forming a colored complex that can be measured spectrophotometrically. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for sensitive and specific detection of this compound and its metabolites in various matrices, including eggs and chicken tissues. [, ] Sample preparation often involves accelerated solvent extraction (ASE) and solid-phase extraction (SPE) for purification. [, ]
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV) detectors and mass spectrometers, enables the separation and quantification of this compound in complex mixtures like animal feeds and tissues. [, , ]

Q9: What are some alternative anticoccidial drugs or strategies to this compound use?

A9: Numerous other anticoccidial drugs are available, each with its own mechanism of action, spectrum of activity, and resistance profile. Some examples include:

  • Ionophores (e.g., Monensin, Salinomycin): These compounds disrupt ion transport across the parasite membrane. []
  • Triazines (e.g., Diclazuril, Toltrazuril): These drugs interfere with the parasite's mitochondrial respiration. []
  • Anticoccidial Vaccines: Live and attenuated vaccines can provide effective and sustainable control of coccidiosis by stimulating the bird's immune system. []

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